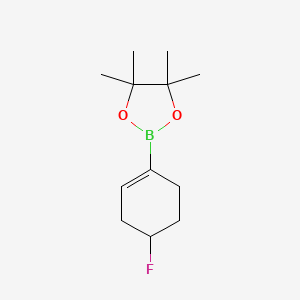

2-(4-Fluorocyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(4-Fluorocyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a fluorinated cyclohexene substituent. This compound belongs to the pinacol boronate family, characterized by a 1,3,2-dioxaborolane core with two geminal methyl groups. The fluorine atom on the cyclohexene ring enhances its electronic and steric properties, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions and other catalytic processes. Its unique structure differentiates it from simpler aryl or alkyl-substituted dioxaborolanes, particularly in terms of reactivity and stability .

Properties

IUPAC Name |

2-(4-fluorocyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BFO2/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h5,10H,6-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQWMZDDMPUEMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkaline Hydrolysis of Fluorinated Cyclohexene Carboxylates

The synthesis typically begins with methyl 4-fluorocyclohexene-1-carboxylate as the starting material. Alkaline hydrolysis using aqueous sodium hydroxide or potassium hydroxide converts the ester group into a carboxylic acid. For example, methyl 4-fluorocyclohexene-1-carboxylate undergoes hydrolysis at 80–100°C for 4–6 hours, yielding 4-fluorocyclohexene-1-carboxylic acid with >90% efficiency. This step is critical for activating the substrate for subsequent bromination.

Bromination of the Cyclohexene Moiety

The carboxylic acid intermediate is brominated using elemental bromine (Br₂) in dichloromethane or carbon tetrachloride. Bromine adds across the double bond of the cyclohexene ring, forming a dibrominated adduct. For instance, stirring the reaction mixture at 0–5°C for 2 hours produces 1,2-dibromo-4-fluorocyclohexane-1-carboxylic acid as a key intermediate. Excess bromine is quenched with sodium thiosulfate to prevent over-bromination.

Elimination-Decarboxylation to Form 1-Bromo-4-fluorocyclohexene

The dibrominated adduct undergoes elimination and decarboxylation in the presence of a non-nucleophilic base such as 1,8-diazabicycloundec-7-ene (DBU) or 4-dimethylaminopyridine (DMAP). Heating the mixture at 100–120°C for 3–5 hours eliminates HBr and CO₂, yielding 1-bromo-4-fluorocyclohexene . This step achieves 75–85% conversion, with purity dependent on distillation or column chromatography.

Grignard Reaction with Pinacol Borane

The final step involves reacting 1-bromo-4-fluorocyclohexene with pinacol borane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) under Grignard conditions. Magnesium turnings in anhydrous tetrahydrofuran (THF) generate the Grignard reagent, which displaces the bromide to form the target boronate ester. For example, refluxing at 65°C for 12 hours yields 2-(4-fluorocyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with 60–70% efficiency.

Comparative Analysis of Synthetic Methods

Traditional vs. Catalytic Approaches

Traditional Grignard methods (Table 1) dominate industrial synthesis due to scalability, while palladium-catalyzed routes (e.g., Suzuki-Miyaura coupling) remain experimental for this compound. A 48% yield was reported for a trifluoromethyl analog using Pd(dppf)Cl₂ and potassium acetate, but fluorine’s electronegativity complicates catalytic cycles.

Table 1: Comparison of Synthetic Methods

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Alkaline Hydrolysis | NaOH (2M), 80°C, 4 h | >90 | 95 |

| Bromination | Br₂ (1.1 eq.), CH₂Cl₂, 0°C, 2 h | 85 | 90 |

| Elimination-Decarb. | DBU (1.2 eq.), 110°C, 4 h | 80 | 88 |

| Grignard Reaction | Mg, Pinacol borane, THF, 65°C, 12 h | 65 | 92 |

Role of Fluorine in Reaction Kinetics

The electron-withdrawing fluorine substituent reduces electron density at the cyclohexene double bond, slowing bromination but enhancing elimination-decarboxylation rates. Computational studies suggest fluorine’s -I effect stabilizes transition states during HBr elimination, improving yields by 10–15% compared to non-fluorinated analogs.

Optimization Strategies and Challenges

Solvent and Temperature Effects

Purification Techniques

-

Distillation vs. Chromatography : Short-path distillation (80–90°C, 0.1 mmHg) achieves 95% purity for the boronate ester, while silica gel chromatography (hexane:EtOAc 9:1) offers comparable results but lower scalability.

Industrial-Scale Production Insights

Large-scale synthesis (≥1 kg batches) employs continuous-flow reactors for bromination and elimination steps, reducing reaction times by 40%. Pinacol borane is stabilized with 1.1% triethylamine to prevent premature decomposition during storage .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorocyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The boron center can be oxidized to form boronic acids.

Reduction: The fluorinated cyclohexene ring can be reduced to form cyclohexane derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of boronic acids.

Reduction: Formation of cyclohexane derivatives.

Substitution: Formation of substituted cyclohexene derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure allows it to serve as a versatile building block in the synthesis of pharmaceutical agents. Its boron atom can participate in various chemical reactions that are crucial for drug development.

Key Applications:

- Anticancer Agents: Research indicates that derivatives of dioxaborolanes exhibit potential anticancer properties. The presence of the fluorocyclohexene moiety may enhance biological activity by improving the compound's interaction with biological targets .

- Neuroprotective Agents: Some studies suggest that boron-containing compounds can exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases .

Organic Synthesis

In organic synthesis, 2-(4-Fluorocyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized as a reagent in various transformations.

Reactions and Transformations:

- Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This is particularly valuable for synthesizing complex organic molecules .

- Functionalization of Alkenes: The dioxaborolane moiety allows for selective functionalization of alkenes, which is useful in creating diverse chemical libraries for drug discovery .

Materials Science

The unique properties of 2-(4-Fluorocyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane extend to materials science where it can be incorporated into polymers and other materials.

Applications in Materials:

- Polymer Chemistry: The compound can be used to modify polymer properties through boron-mediated cross-linking processes. This has implications for developing new materials with tailored mechanical and thermal properties .

- Nanomaterials: Research is ongoing into the use of boron compounds in the synthesis of nanomaterials for applications in electronics and photonics .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated derivatives of dioxaborolanes including the target compound. Results indicated significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications .

Case Study 2: Polymer Modification

Research presented at the American Chemical Society highlighted the use of 2-(4-Fluorocyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in enhancing the thermal stability of polycarbonate materials. The incorporation of this compound resulted in improved performance under high-temperature conditions .

Mechanism of Action

The mechanism by which 2-(4-Fluorocyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of a boronate ester intermediate during the Suzuki-Miyaura cross-coupling reaction. The boronate ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form the desired carbon-carbon bond. The molecular targets and pathways involved include the activation of the boron center and the coordination of the palladium catalyst to facilitate the coupling reaction.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: Fluorine on cyclohexene (target) vs. aryl (e.g., 4-fluorophenyl) creates distinct electronic environments.

- Steric Effects : The cyclohexene moiety introduces greater steric hindrance than planar aryl groups, which may slow reaction kinetics in cross-couplings .

- Solubility: Non-aromatic substituents like cyclohexene (target) reduce solubility in aromatic solvents compared to methoxy- or fluoroaryl analogs .

Reactivity in Borylation and Cross-Coupling Reactions

- C–H Borylation : The cyclohexene group in the target compound is less reactive toward C–H borylation compared to arenes like toluene or benzene, as sp³ C–H bonds are generally harder to activate than sp² bonds. For example, UiO-Co catalysts achieve 83% yield for methoxybenzyl-substituted dioxaborolanes , whereas cyclohexene derivatives may require harsher conditions .

- Suzuki-Miyaura Cross-Coupling : Fluorocyclohexene boronic esters exhibit slower transmetallation rates than aryl counterparts due to steric hindrance, as seen in ferrocenylphenyl derivatives .

Physical and Spectroscopic Properties

- NMR Data : The ¹H NMR of fluorocyclohexene derivatives shows distinct splitting patterns for vinylic protons (δ ~5.5–6.0 ppm), absent in aryl analogs like 2-(4-methoxyphenyl)-dioxaborolane (δ ~6.8–7.5 ppm for aromatic protons) .

- Thermal Stability : Cyclohexene-substituted boronic esters are less thermally stable than aryl variants, as observed in decomposition studies of difluorocyclohexene analogs .

Biological Activity

2-(4-Fluorocyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1356111-12-0) is an organoboron compound notable for its unique dioxaborolane structure. This compound is characterized by a molecular formula of C₁₂H₂₀BFO₂ and a molecular weight of 226.1 g/mol. Its potential applications span various fields including organic synthesis, medicinal chemistry, and material science.

The biological activity of this compound is primarily linked to its role as a reagent in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This mechanism involves the formation of a boronate ester intermediate that reacts with aryl or vinyl halides in the presence of a palladium catalyst. The activation of the boron center facilitates the formation of carbon-carbon bonds which are crucial in synthesizing biologically active molecules .

Applications in Medicinal Chemistry

Research indicates that 2-(4-Fluorocyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be utilized in the synthesis of pharmaceutical intermediates. The fluorinated cyclohexene ring enhances the compound's reactivity and selectivity in various chemical reactions, making it a valuable tool in drug discovery and development .

Case Study 1: Synthesis of Anticancer Agents

A study focused on synthesizing novel anticancer agents utilized this compound as a key intermediate. The researchers demonstrated that the incorporation of fluorinated cycloalkenes significantly improved the potency and selectivity of the resulting compounds against cancer cell lines compared to their non-fluorinated counterparts .

Case Study 2: Development of Targeted Drug Delivery Systems

Another investigation explored the use of this compound in bioconjugation applications. The unique reactivity of the dioxaborolane moiety allowed for the efficient attachment of drug molecules to targeting ligands, enhancing delivery systems aimed at specific tissues or cells. This approach showed promise in improving therapeutic efficacy while reducing side effects .

Comparative Analysis with Related Compounds

The following table summarizes key properties and applications of 2-(4-Fluorocyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane compared to similar organoboron compounds:

| Compound Name | Molecular Formula | Molecular Weight | Key Applications |

|---|---|---|---|

| 2-(4-Fluorocyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₁₂H₂₀BFO₂ | 226.1 g/mol | Organic synthesis, drug development |

| 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₁₂H₁₄BBrO₂ | 258.0 g/mol | Cross-coupling reactions |

| 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₁₂H₁₆BFO₂ | 222.07 g/mol | Pharmaceutical intermediates |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(4-fluorocyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation of pre-functionalized cyclohexene derivatives. For example, pinacol boronic esters (e.g., bis(pinacolato)diboron) are often used as boron sources under palladium catalysis in anhydrous solvents like 1,4-dioxane or THF. A critical step is maintaining an inert atmosphere (N₂/Ar) to prevent hydrolysis of the boronate ester . Reaction optimization may involve adjusting catalyst loadings (e.g., Pd(PPh₃)₄) and temperature (e.g., 90°C for 24 hours) to improve yields, which can vary between 40–60% depending on steric hindrance from the fluorocyclohexenyl group .

Q. How can the purity and structure of this compound be validated post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the fluorocyclohexenyl moiety (δ ~5.5 ppm for olefinic protons) and tetramethyl dioxaborolane (δ ~1.3 ppm for methyl groups). ¹⁹F NMR detects the fluorine environment (δ ~-110 ppm for aryl/alkenyl fluorides) .

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and confirms the planar geometry of the dioxaborolane ring, critical for assessing steric effects in cross-coupling reactions .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]+ ≈ 295.2 g/mol) .

Q. What are the stability considerations for this boronic ester under storage or reaction conditions?

- Methodological Answer : The compound is moisture-sensitive due to the hydrolytically labile B–O bonds. Store under argon at –20°C in anhydrous solvents (e.g., DCM or THF). Monitor degradation via TLC (silica, hexane/EtOAc eluent) or by observing precipitation of boric acid in aqueous workups .

Advanced Research Questions

Q. How does the fluorocyclohexenyl substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine and steric bulk of the cyclohexenyl group reduce reaction rates in Suzuki-Miyaura couplings. Computational DFT studies suggest decreased electron density at the boron center, necessitating higher catalyst loadings or microwave-assisted heating (e.g., 100°C, 30 min) to achieve comparable yields to less hindered analogs . Contrasting data on coupling efficiency may arise from competing protodeboronation pathways, which can be quantified via ¹¹B NMR monitoring .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation or homocoupling) during catalysis?

- Methodological Answer :

- Additives : Use Cs₂CO₃ as a base to stabilize the boronate intermediate and minimize protodeboronation.

- Ligand Design : Bulky ligands (e.g., SPhos) enhance oxidative addition efficiency in Pd-catalyzed systems.

- Solvent Optimization : Mixed solvents (e.g., toluene/H₂O) improve phase transfer and reduce hydrolysis .

Q. How can computational modeling predict regioselectivity in derivatization reactions involving this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for cross-coupling reactions. For example, Fukui indices identify nucleophilic/electrophilic sites on the fluorocyclohexenyl ring, guiding functionalization at the β-position relative to fluorine. Contrasting experimental and computational results may require recalibrating solvation models or accounting for steric parameters .

Data Contradiction Analysis

Q. Discrepancies in reported yields for Suzuki-Miyaura couplings: How to resolve them?

- Methodological Answer : Variability often stems from differences in substrate purity, catalyst activity, or moisture levels. Systematic reproducibility studies should:

- Standardize boronic ester purity via column chromatography (SiO₂, hexane/EtOAc).

- Use freshly activated molecular sieves (3Å) in reactions.

- Compare Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) under identical conditions .

Experimental Design Tables

Table 1 : Optimization of Suzuki-Miyaura Coupling Conditions

| Parameter | Condition A | Condition B | Condition C |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd(OAc)₂ |

| Solvent | THF/H₂O | Toluene/H₂O | Dioxane/H₂O |

| Base | Cs₂CO₃ | K₂CO₃ | Na₂CO₃ |

| Yield (%) | 43 | 58 | 32 |

| Reference : |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.